molecular formula C8H18O<br>C8H18O<br>CH3(CH2)6CH2OH B7770563 1-Octanol CAS No. 220713-26-8

1-Octanol

Cat. No.: B7770563
CAS No.: 220713-26-8
M. Wt: 130.23 g/mol
InChI Key: KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Description

1-Octanol, also known as octan-1-ol, is an organic compound with the molecular formula CH₃(CH₂)₇OH. It is a fatty alcohol characterized by a linear eight-carbon chain with a hydroxyl group at one end. This compound is a colorless liquid with a mild, aromatic odor and is slightly viscous at room temperature . This compound is commonly used in the synthesis of esters for perfumes and flavorings and is also utilized to evaluate the lipophilicity of pharmaceutical products .

Mechanism of Action

Target of Action

1-Octanol, also known as octan-1-ol, is an organic compound with the molecular formula CH3(CH2)7OH . It is primarily used in the synthesis of esters for use in perfumes and flavorings For instance, in a study involving Aspergillus flavus, a type of fungus, this compound was found to have inhibitory effects on the germination of its spores .

Mode of Action

It has been observed to cause a decrease in ergosterol and atp content, and an increase in hydrogen peroxide and superoxide anion content in a dose-dependent manner . Ergosterol is a critical component of fungal cell membranes, and ATP is the main energy currency of cells. Therefore, a decrease in these components can disrupt normal cellular functions. The increase in hydrogen peroxide and superoxide anion content suggests that this compound may induce oxidative stress in cells .

Biochemical Pathways

This compound appears to affect several biochemical pathways. In Aspergillus flavus, it has been shown to disrupt the biosynthesis of unsaturated fatty acids, ATP-binding cassette transporters, amino acid metabolism, and glycerophospholipid metabolism . These disruptions can lead to changes in cell membrane composition and function, protein synthesis, and energy production, which can ultimately inhibit the growth and proliferation of the organism .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans, particularly in the context of treating essential tremor . It has been found that this compound is rapidly metabolized into octanoic acid, and the temporal profile of efficacy closely matches the plasma concentration of octanoic acid . This suggests that octanoic acid, rather than this compound itself, may be the active compound responsible for the observed effects .

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell membrane integrity, induction of oxidative stress, and disruption of normal cellular functions . In Aspergillus flavus, this compound treatment resulted in hyperpolarization of the mitochondrial membrane potential, accumulation of reactive oxygen species, and apoptosis . These effects can lead to cell death and inhibition of organism growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the octanol-water partition coefficient (K_OW) is a key parameter in environmental toxicology and chemistry . It measures the tendency of a compound to partition into octanol (a surrogate for organic matter) versus water, and is a measure of the compound’s hydrophobicity . The K_OW of a compound can influence its distribution in the environment, its bioavailability, and its potential to bioaccumulate in organisms . Therefore, the environmental behavior and effects of this compound can be influenced by factors such as pH, temperature, and the presence of other substances that can interact with it .

Biochemical Analysis

Biochemical Properties

1-Octanol plays a role in biochemical reactions, particularly in the formation of esters. It interacts with various enzymes and proteins during this process . The compound is also used to evaluate the lipophilicity of pharmaceutical products .

Cellular Effects

This compound has been found to have inhibitory effects on the growth of certain fungi, such as Aspergillus flavus . It inhibits spore germination and mycelial growth in a dose-dependent manner . It also causes damage to the conidial and mycelial morphology of A. flavus, leading to electrolyte leakage due to reduced plasma membrane integrity .

Molecular Mechanism

The mechanism of action of this compound involves its rapid metabolism to octanoic acid . This conversion is believed to be responsible for its observed effects. For instance, it has been found to induce apoptosis in A. flavus cells, along with causing morphological abnormalities, phosphatidylserine externalization, mitochondrial membrane potential depolarization, intracellular reactive oxygen species accumulation, and DNA fragmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the temporal profile of efficacy closely matches the plasma concentration of octanoic acid, the product of this compound metabolism . This suggests that the compound’s effects may be due to its metabolite rather than the compound itself.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of esters It interacts with enzymes and cofactors during this process

Transport and Distribution

A study has suggested that self-assembled octanol at the interface can reversibly bind water and transport it into a semi-organized second interfacial layer .

Preparation Methods

1-Octanol can be synthesized through several methods, including:

Chemical Reactions Analysis

1-Octanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to octanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: It reacts with carboxylic acids or their derivatives to form esters, which are commonly used in perfumes and flavorings.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming octyl halides.

Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents depending on the desired product .

Scientific Research Applications

1-Octanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Octanol is part of a family of compounds known as octanols, which include various isomers such as 2-octanol and 3-octanol. These compounds share similar chemical properties but differ in the position of the hydroxyl group on the carbon chain. Compared to other fatty alcohols like hexanol (six-carbon chain) and decanol (ten-carbon chain), this compound has a unique balance of hydrophobicity and hydrophilicity, making it particularly useful in applications requiring solubility in both water and organic solvents .

Similar compounds include:

    2-Octanol: An isomer with the hydroxyl group on the second carbon.

    3-Octanol: An isomer with the hydroxyl group on the third carbon.

    Hexanol: A six-carbon chain alcohol.

    Decanol: A ten-carbon chain alcohol.

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

octan-1-ol
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InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCO
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID7021940
Record name 1-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C
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Flash Point

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c.
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Solubility

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol)
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Density

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830
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Vapor Density

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7
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Mechanism of Action

The effect of various alkanols on the central nervous system was studied by using rat brain synaptosomal membranes as an in vitro model. The activity of (Ca2+/Mg2+)ATPase and the membrane fluidity were determined. The n-alkanols exhibited an increased molar inhibition of the ATPase activity with an increase in the carbon chain length up to 1-octanol. 1-octanol and 1-decanol caused a biphasic effect on the ATPase activity depending on the alkanol concentration, whereas 1-dodecanol caused a stimulation of the ATPase activity. All alkanols studied caused an increased fluidity of the membrane ... /These/ results indicate that the effect of alkanols on the ATPase activity depends on changes in the border layer between the membrane and the surrounding medium and on a binding of the alkanols to the enzyme molecule ... The two-way effect of 1-octanol and 1-decanol and the stimulatory effect of 1-dodecanol indicate that more mechanisms are involved ... Changes in the membrane fluidity do not seem to be a prerequisite of the ATPase inhibition., ... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.
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Color/Form

Colorless liquid

CAS No.

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8
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Melting Point

5 °F (USCG, 1999), -14.7 °C, -15.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Octanol
Reactant of Route 2
1-Octanol
Reactant of Route 3
1-Octanol
Reactant of Route 4
1-Octanol
Reactant of Route 5
Reactant of Route 5
1-Octanol
Reactant of Route 6
1-Octanol

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